
3-Ethoxy-N,N-diethylaniline
Overview
Description
3-Ethoxy-N,N-diethylaniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, characterized by the presence of an ethoxy group at the third position and two ethyl groups attached to the nitrogen atom. This compound is typically a colorless to light yellow liquid and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N,N-diethylaniline can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors. For instance, a mixture of 3-ethoxyaniline and diethyl sulfate can be heated under pressure in the presence of a suitable solvent like ethanol. The reaction is maintained at elevated temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Dye Production
3-Ethoxy-N,N-diethylaniline is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing colored compounds used in textiles and coatings. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which are crucial for synthesizing complex dye structures.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 3-ethoxyaniline with diethyl sulfate in the presence of a base like sodium hydroxide. This reaction is often conducted under reflux conditions to ensure complete conversion. In industrial settings, high-pressure reactors may be employed to optimize yield and purity.
Biological Research
Enzyme Interaction Studies
In biological research, this compound serves as a probe for studying enzyme interactions. It has been shown to interact with Janus kinases (JAKs), which are critical in cytokine signaling pathways. By modulating JAK activity, this compound offers potential therapeutic avenues for treating autoimmune diseases and inflammatory conditions .
Case Study: JAK Inhibition
A notable study demonstrated that this compound significantly inhibited JAK activity, suggesting its potential use as a therapeutic agent for dry eye disorders. The compound's efficacy in modulating immune responses highlights its relevance in developing new treatments.
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N,N-diethylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The ethoxy and diethyl groups influence its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
3-Ethoxyaniline: Lacks the diethyl groups on the nitrogen atom.
N,N-Diethylaniline: Lacks the ethoxy group on the aromatic ring.
3-Methoxy-N,N-diethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-N,N-diethylaniline is unique due to the presence of both ethoxy and diethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological assays, making it a valuable compound in various applications .
Biological Activity
3-Ethoxy-N,N-diethylaniline (CAS Number: 1864-92-2) is an organic compound belonging to the class of tertiary amines and is characterized by its unique structure, which includes an ethoxy group and two ethyl groups attached to the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- Molecular Formula : C12H19NO
- Molecular Weight : 207.29 g/mol
- Physical State : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxyaniline with diethyl sulfate in the presence of a base such as sodium hydroxide. This reaction is generally performed under reflux conditions to ensure complete conversion. In industrial contexts, high-pressure reactors may be employed to optimize yield and purity.
This compound exhibits biological activity primarily through its interactions with various molecular targets, particularly enzymes. The presence of the ethoxy and diethyl groups influences its binding affinity and specificity towards these targets, enabling it to act as both a substrate and inhibitor in biochemical assays.
Enzyme Interactions
Research indicates that this compound can interact with Janus kinases (JAKs), which are pivotal in cytokine signaling pathways. JAKs are involved in the phosphorylation of signal transducers and activators of transcription (STATs), which play a crucial role in immune response regulation. Inhibitors like this compound can potentially modulate these pathways, offering therapeutic avenues for conditions such as autoimmune diseases and dry eye disorders .
Case Study 1: JAK Inhibition
In a study exploring the efficacy of JAK inhibitors, this compound was identified as a potential agent for treating dry eye disorders. The compound demonstrated significant inhibition of JAK activity, suggesting its role as a therapeutic candidate in managing inflammatory conditions .
Case Study 2: Substitution Reactions
Another investigation focused on the nucleophilic substitution reactions involving tertiary alkylamines, including this compound. The findings illustrated how this compound participates in nucleophilic attacks at various electrophilic centers, showcasing its versatility in synthetic organic chemistry .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Ethoxyaniline | Lacks diethyl groups on nitrogen | Limited enzyme interaction |
N,N-Diethylaniline | Lacks ethoxy group on aromatic ring | Moderate biological activity |
3-Methoxy-N,N-diethylaniline | Contains methoxy instead of ethoxy group | Similar but less potent than this compound |
This table highlights how the presence of both ethoxy and diethyl groups in this compound contributes to its distinct chemical properties and biological activities.
Q & A
Basic Research Questions
Q. How is 3-Ethoxy-N,N-diethylaniline synthesized, and what are the critical parameters to control during its preparation?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the ethoxy group to N,N-diethylaniline derivatives via alkylation under controlled pH and temperature (e.g., using ethoxide ions). Critical parameters include:
- Reagent purity : Impurities in N,N-diethylaniline (e.g., residual benzeneamine) can alter reaction pathways .
- Catalytic conditions : Use of Lewis acids (e.g., BH₃ complexes) to enhance reactivity, as seen in analogous catalytic hydroboration reactions .
- Temperature control : Excessive heat may lead to decomposition; reactions are often conducted at 25–60°C .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethoxy group’s triplet (~1.3 ppm for CH₃) and quartet (~3.5 ppm for CH₂), alongside aromatic protons (6.5–7.5 ppm). Diethylamine protons appear as a multiplet near 1.0–1.5 ppm (CH₃) and 3.0–3.5 ppm (CH₂) .
- UV-Vis spectroscopy : Absorption maxima shifts (~10–15 nm bathochromic in frozen aqueous solutions) indicate electronic interactions between the ethoxy and aromatic systems .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 193.2854 for C₁₂H₁₉NO) and fragmentation patterns .
Q. How does the ethoxy group influence the electronic properties of N,N-diethylaniline derivatives in photochemical studies?
- Methodological Answer : The ethoxy group acts as an electron-donating substituent, enhancing conjugation and stabilizing excited states. This can be studied via:
- Fluorescence quenching experiments : Compare exciplex emission intensities in anthracene systems with/without ethoxy substitution .
- Time-resolved spectroscopy : Monitor excited-state lifetimes to assess charge-transfer efficiency, as demonstrated in porphyrin-flavonol hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in genotoxicity data for this compound derivatives observed across different in vitro models?
- Methodological Answer : Contradictions may arise from metabolic activation (e.g., S-9 mix usage). To address this:
- Dose-response analysis : Use ANOVA to verify linearity in sister chromatid exchange (SCE) frequency across concentrations .
- Metabolic profiling : Compare liver S9 fractions from different species to identify activation pathways .
- Alternative assays : Complement SCE tests with micronucleus or Comet assays to cross-validate genotoxicity .
Q. What experimental strategies are effective in elucidating the mechanism of catalytic reactions involving this compound-based complexes?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Study H/D substitution in alk-1-yne hydroboration to confirm mechanistic steps (e.g., alkenyl transfer vs. radical pathways) .
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis (e.g., BH₃-N,N-diethylaniline complex formation) .
- Computational modeling : Use DFT to map transition states and verify catalytic cycles .
Q. What advanced computational methods are suitable for predicting the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradability using log Kow (3.31) and pKa (6.57) to estimate soil adsorption (Koc ~1500) and persistence .
- Molecular dynamics simulations : Model interactions with soil organic matter to assess mobility .
- Pathway prediction tools : Use software like EPI Suite to simulate hydrolysis or oxidation products under environmental conditions .
Properties
IUPAC Name |
3-ethoxy-N,N-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQSBWZDOSNPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062024 | |
Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864-92-2 | |
Record name | 3-Ethoxy-N,N-diethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-m-phenetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-m-phenetidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6262 | |
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Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-ethoxy-N,N-diethyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-m-phenetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIETHYL-M-PHENETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWG1RHJ002 | |
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Retrosynthesis Analysis
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